REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([SnH:17]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].[CH2:26]=[O:27]>O.O1CCCC1>[CH2:22]([Sn:17]([CH2:26][OH:27])([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:23][CH2:24][CH3:25]
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then, the reaction mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then, the reaction mixture was stirred at 0° C. (external temperature) for 60 minutes
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
an aqueous ammonium chloride solution and diethyl ether, and the organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was sequentially washed with an aqueous saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by neutral silica gel column chromatography (heptane:diethyl ether=4:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.3 mol | |
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 200% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH2:13]([SnH:17]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:14][CH2:15][CH3:16].[CH2:26]=[O:27]>O.O1CCCC1>[CH2:22]([Sn:17]([CH2:26][OH:27])([CH2:13][CH2:14][CH2:15][CH3:16])[CH2:18][CH2:19][CH2:20][CH3:21])[CH2:23][CH2:24][CH3:25]
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[SnH](CCCC)CCCC
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Then, the reaction mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
Then, the reaction mixture was stirred at 0° C. (external temperature) for 60 minutes
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
an aqueous ammonium chloride solution and diethyl ether, and the organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was sequentially washed with an aqueous saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by neutral silica gel column chromatography (heptane:diethyl ether=4:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)[Sn](CCCC)(CCCC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.3 mol | |
AMOUNT: MASS | 95 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 200% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |